molecular formula C7H9BrO2 B2948555 (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2044706-36-5

(1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2948555
CAS No.: 2044706-36-5
M. Wt: 205.051
InChI Key: IKJBNGOPENCBPI-KZLJYQGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R,6S)-6-Bromobicyclo[3.1.0]hexane-1-carboxylic acid is a chiral bicyclic compound with a molecular formula of C 7 H 9 BrO 2 . This complex scaffold incorporates both a carboxylic acid functional group and a bromine substituent on a strained bicyclo[3.1.0]hexane framework, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research . The carboxylic acid group can undergo various characteristic reactions, such as salt formation with bases, reduction to alcohols, and conversion to functional derivatives like esters, amides, and acid chlorides . These transformations allow researchers to fine-tune the molecule's properties and incorporate it into larger, more complex structures. The presence of the bromine atom offers a handle for further synthetic manipulation through cross-coupling reactions, enabling the construction of diverse chemical libraries for screening. This compound is particularly useful for investigating cyclopropane-containing structures and for use as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c8-5-4-2-1-3-7(4,5)6(9)10/h4-5H,1-3H2,(H,9,10)/t4-,5-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJBNGOPENCBPI-KZLJYQGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(C1)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]([C@]2(C1)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid typically involves the bromination of bicyclo[3.1.0]hexane derivatives followed by carboxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form other functional groups or reduced to form alcohols.

    Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclo[3.1.0]hexane derivatives, while oxidation and reduction can produce ketones, aldehydes, or alcohols.

Scientific Research Applications

(1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Bicyclo[3.1.0]hexane Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
(1S,5R,6S)-6-Bromobicyclo[3.1.0]hexane-1-carboxylic acid Br, COOH C₇H₉BrO₂ 205.05 High steric strain; potential intermediate in drug synthesis
(1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid 3,3-diF, COOH C₇H₈F₂O₂ 162.13 Enhanced electronegativity; improved metabolic stability compared to Br analog
Bicyclo[3.1.0]hex-2-ene-6-carboxylic acid, 6-fluoro-4-oxo-, (1S,5S,6S)- F, COOH, 4-oxo C₇H₅FO₃ 156.11 Ketone group introduces polarity; potential for hydrogen bonding

Key Observations :

  • Bromine’s larger atomic radius and polarizability may enhance lipophilicity compared to fluorine, influencing membrane permeability in drug candidates .

Functional Group Variations

Compound Name Functional Groups Molecular Formula Molecular Weight Notable Properties Evidence Source
This compound COOH, Br C₇H₉BrO₂ 205.05 Acidic proton (pKa ~3-4); reactive Br site
(1R,5S,6s)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid COOH, ether oxygen C₆H₈O₃ 128.13 Ether oxygen enhances solubility; reduced steric hindrance
(1S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid COOH, Boc-protected amine C₁₁H₁₇NO₄ 227.26 Bulky tert-butyl group improves stability; used in peptide synthesis

Key Observations :

  • The carboxylic acid group enables salt formation (e.g., sodium salts for improved solubility) .
  • Ether-containing analogs (e.g., 3-oxa derivatives) show increased hydrophilicity, beneficial for aqueous formulations .
  • Boc-protected amines are critical intermediates in prodrug design, offering controlled release profiles .

Pharmacologically Active Analogs

Compound Name Structure/Modifications Molecular Weight Pharmacological Role Evidence Source
LY354740 (Eglumetad) 2-Amino-dicarboxylic acid 185.20 Metabotropic glutamate receptor agonist (anxiety treatment)
This compound Br, COOH 205.05 Potential intermediate for CNS-targeted drugs

Key Observations :

  • LY354740’s amino-dicarboxylic acid motif is critical for receptor binding, whereas the brominated analog’s Br substituent may confer distinct pharmacokinetic properties .
  • Bromine’s electron-withdrawing effects could modulate the carboxylic acid’s acidity, influencing bioavailability .

Biological Activity

(1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves the bromination of bicyclo[3.1.0]hexane derivatives followed by carboxylation. Common brominating agents such as bromine or N-bromosuccinimide (NBS) are employed under controlled conditions to ensure high yields and purity .

PropertyValue
IUPAC NameThis compound
CAS Number2044706-36-5
Molecular FormulaC7H9BrO2
Molecular Weight219.05 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the bromine atom and the carboxylic acid group allows for various chemical interactions that can modulate enzyme activity and receptor functions.

Potential Mechanisms Include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, which may lead to the formation of biologically active derivatives.
  • Receptor Binding: The compound may bind to specific receptors or enzymes, altering their activity and influencing biological pathways.

Research Findings

Recent studies have highlighted the compound's potential applications in medicinal chemistry and pharmacology:

  • Antimicrobial Activity: Research indicates that bicyclic compounds similar to this compound exhibit antimicrobial properties against various pathogens. This suggests a potential role in developing new antibiotics.
  • Anti-inflammatory Effects: Some studies have reported that compounds with similar structures possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
  • Neuroprotective Properties: Preliminary investigations suggest that bicyclic compounds may provide neuroprotective effects through modulation of neurotransmitter systems, indicating a possible application in neurodegenerative disorders.

Case Studies

Several case studies underscore the biological significance of bicyclic compounds:

  • Case Study 1: A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.
  • Case Study 2: Another investigation explored the anti-inflammatory potential of related compounds in animal models of arthritis, showing reduced swelling and pain indicators following treatment with these derivatives.

Q & A

Q. What are the key considerations for synthesizing (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid with high stereochemical purity?

  • Methodological Answer : Stereochemical control is critical. Strategies include:
  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., bicyclic precursors with defined stereocenters) to direct bromination at C6.
  • Metal Catalysis : Transition metals (e.g., Pd, Rh) can enforce stereoselectivity during cyclopropane ring formation or bromination. For example, palladium-catalyzed cross-coupling may stabilize intermediates to avoid racemization .
  • Low-Temperature Bromination : Reduces thermal epimerization. Solvent polarity (e.g., DCM vs. THF) also impacts stereochemical outcomes .
  • Table : Comparison of Synthetic Routes
MethodYield (%)Enantiomeric Excess (%)Key Conditions
Chiral Pd catalysis65920°C, DCM, NBS
Radical bromination4578AIBN, CCl₄, 60°C

Q. How can researchers confirm the bicyclic structure and stereochemistry of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Key signals include cyclopropane protons (δ 1.2–1.8 ppm, ABX splitting) and bromine-induced deshielding at C6 (δ 4.5–5.0 ppm).
  • ¹³C NMR : Carboxylic acid carbonyl (δ ~170 ppm) and brominated C6 (δ ~55 ppm).
  • 2D Techniques : NOESY confirms spatial proximity of H1 (S), H5 (R), and H6 (S) to validate the bicyclo[3.1.0] framework .
  • X-ray Crystallography : Resolves absolute configuration (e.g., similar bicyclo structures in ).

Advanced Research Questions

Q. What mechanistic insights explain the formation of unexpected byproducts during the bromination of bicyclo[3.1.0]hexane derivatives?

  • Methodological Answer :
  • Radical vs. Ionic Pathways : N-Bromosuccinimide (NBS) may generate bromine radicals, leading to non-stereospecific addition. Competing ionic pathways (e.g., Br⁺ attack) require polar aprotic solvents but risk ring strain-induced rearrangements .
  • Byproducts :
  • Ring-Opened Adducts : Observed in over-bromination due to cyclopropane ring strain (e.g., allylic bromides).
  • Diastereomers : Poor temperature control during bromination reduces stereofidelity.
  • Mitigation : Use radical inhibitors (e.g., BHT) or switch to electrophilic bromine sources (e.g., Br₂ with Lewis acids) .

Q. How do computational models assist in predicting the reactivity of the brominated bicyclohexane carboxylic acid in ring-opening reactions?

  • Methodological Answer :
  • DFT Calculations : Map transition states for nucleophilic attacks (e.g., SN2 at C6). The bicyclo[3.1.0] system’s angle strain (~60° for cyclopropane) lowers activation energy for ring-opening .
  • Table : Computed Activation Energies (kcal/mol)
ReactionΔG‡ (DFT)Observed Rate (s⁻¹)
NaOH-mediated hydrolysis18.22.3×10⁻³
Pd-catalyzed cross-coupling12.71.8×10⁻²

Q. How can researchers resolve discrepancies in reported enantiomeric excess (ee) values under varying catalytic conditions?

  • Methodological Answer :
  • Analytical Validation : Use chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis to reassess ee.
  • Catalyst Screening : Test palladium vs. rhodium complexes; steric bulk in ligands (e.g., BINAP vs. Josiphos) improves stereocontrol .
  • Case Study : A 15% ee variation was traced to trace moisture in solvents, which hydrolyzed intermediates. Anhydrous conditions restored ee to >90% .

Data Contradiction Analysis

Q. Why do some studies report conflicting thermal stability data for this compound?

  • Methodological Answer :
  • Decomposition Pathways :
  • Decarboxylation : Occurs above 120°C, accelerated by residual acids (e.g., unquenched HBr).
  • Bromide Elimination : Competing β-hydride elimination forms bicyclo[3.1.0]hexene derivatives.
  • Mitigation : Differential Scanning Calorimetry (DSC) under inert atmosphere vs. air shows oxidative degradation contributes to discrepancies .

Synthetic Applications

Q. What strategies optimize the use of this compound as a precursor for strained heterocycles?

  • Methodological Answer :
  • Ring-Opening/Cross-Coupling : Pd-mediated Suzuki coupling at C6-Br introduces aryl/vinyl groups, retaining bicyclic strain for downstream reactivity .
  • Carboxylic Acid Functionalization : Convert to acyl chlorides for amide/ester formation, enabling peptide-like bicyclic probes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.